molecular formula C6H9N3O B2898917 (6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol CAS No. 1369805-07-1

(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol

Cat. No.: B2898917
CAS No.: 1369805-07-1
M. Wt: 139.158
InChI Key: OKLMNNIODAMXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol is a heterocyclic compound that features a unique triazole ring fused with a pyrrole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol involves its interaction with specific molecular targets. For instance, as a necroptosis inhibitor, it binds to receptor-interacting protein kinase 1 (RIPK1) and inhibits its activity. This prevents the formation of necrosomes and the subsequent cascade of phosphorylation events that lead to programmed cell death . The compound’s ability to bind to the allosteric pocket of RIPK1 highlights its specificity and potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity. Its ability to act as a necroptosis inhibitor sets it apart from other similar compounds, making it a valuable target for further research and development .

Biological Activity

(6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C6_{6}H8_{8}N4_{4}O
  • Molecular Weight : 152.16 g/mol

This structure allows for interactions with various biological targets, contributing to its pharmacological effects.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of (6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole) exhibit significant anti-inflammatory properties. For instance, a series of compounds derived from this scaffold showed IC50_{50} values ranging from 60 to 80 µg/mL in inhibiting COX-2 enzyme activity, which is crucial in the inflammatory process .

CompoundIC50_{50} (µg/mL)COX-2 Inhibition
Compound A71.11High
Compound B76.58Moderate
Compound C73.35High

2. Necroptosis Inhibition

A pivotal study highlighted the compound's role as a necroptosis inhibitor. It was found to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptotic cell death pathways. The lead compound demonstrated over 75% recovery in cell viability in murine models at concentrations as low as 10 nM .

3. Anticancer Activity

The anti-cancer potential of this compound has been explored through its effects on various cancer cell lines. In vitro studies revealed that it exhibits cytotoxic effects against HeLa and A375 cells with IC50_{50} values around 0.36 µM for CDK2 inhibition and 1.8 µM for CDK9 inhibition . This suggests that the compound may serve as a scaffold for developing selective cancer therapeutics.

The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways:

  • Inhibition of COX Enzymes : The compound selectively inhibits COX-2 over COX-1, reducing inflammatory mediators without significant gastrointestinal toxicity.
  • RIPK1 Inhibition : By binding to the allosteric site of RIPK1, it prevents necroptosis and subsequent inflammation associated with various diseases.

Case Study 1: Anti-inflammatory Efficacy

A study conducted on carrageenan-induced paw edema in rats demonstrated that the administration of this compound resulted in a marked reduction in swelling compared to control groups receiving standard anti-inflammatory drugs like diclofenac.

Case Study 2: Cancer Cell Line Testing

In a comparative study involving multiple human cancer cell lines (HeLa and HCT116), the compound showed significant antiproliferative activity with a selectivity index favoring cancer cells over normal cells.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-3-5-1-2-6-7-4-8-9(5)6/h4-5,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLMNNIODAMXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=NN2C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.